molecular formula C9H12N2O3 B1387315 3-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid CAS No. 949020-61-5

3-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid

Cat. No.: B1387315
CAS No.: 949020-61-5
M. Wt: 196.2 g/mol
InChI Key: FKJNKKNNONMCEN-UHFFFAOYSA-N
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Description

3-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid is a heterocyclic compound that features a pyrazole ring substituted with a formyl group and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid typically involves the reaction of 3,5-dimethyl-1H-pyrazole with a suitable formylating agent, followed by the introduction of a propanoic acid moiety. One common method involves the use of Vilsmeier-Haack reaction to introduce the formyl group at the 4-position of the pyrazole ring. The reaction conditions usually include the use of phosphorus oxychloride and dimethylformamide as reagents .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various electrophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: 3-(4-carboxy-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid.

    Reduction: 3-(4-hydroxymethyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid.

    Substitution: Various substituted pyrazole derivatives depending on the electrophile used.

Scientific Research Applications

3-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a precursor for the development of new pharmaceuticals with potential therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The formyl group can participate in nucleophilic addition reactions, while the pyrazole ring can engage in hydrogen bonding and π-π interactions with biological macromolecules .

Comparison with Similar Compounds

Similar Compounds

    3-(4-formyl-1H-pyrazol-1-yl)propanoic acid: Lacks the methyl groups, which may affect its reactivity and biological activity.

    3-(4-carboxy-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid: An oxidized derivative with different chemical properties.

    3-(4-hydroxymethyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid: A reduced derivative with distinct reactivity.

Uniqueness

The formyl group provides a site for further functionalization, while the methyl groups can influence the compound’s steric and electronic properties.

Properties

IUPAC Name

3-(4-formyl-3,5-dimethylpyrazol-1-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3/c1-6-8(5-12)7(2)11(10-6)4-3-9(13)14/h5H,3-4H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKJNKKNNONMCEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCC(=O)O)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301229660
Record name 4-Formyl-3,5-dimethyl-1H-pyrazole-1-propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301229660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

949020-61-5
Record name 4-Formyl-3,5-dimethyl-1H-pyrazole-1-propanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=949020-61-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Formyl-3,5-dimethyl-1H-pyrazole-1-propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301229660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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